
SU 6656
概要
説明
SU6656は、主にSrcファミリーのタンパク質チロシンキナーゼを標的とする低分子阻害剤です。 ファルマシアの子会社であるバイオテクノロジー企業SUGEN社によって、2000年に開発されました . この化合物は、Src、Yes、Lyn、Fynを含むSrcファミリーキナーゼをさまざまな効力で阻害する能力で知られています . SU6656は、細胞シグナル伝達やさまざまな生物学的プロセスにおけるSrcファミリーキナーゼの役割を調査するための研究ツールとして広く使用されてきました。
準備方法
合成経路と反応条件
SU6656の合成は、コアインドール構造の調製から始まるいくつかのステップを伴います。主なステップには、次のものがあります。
インドールコアの形成: インドールコアは、適切な出発物質の縮合を含む一連の反応によって合成されます。
スルホンアミドの形成: インドールコアは次にスルホニルクロリドと反応して、スルホンアミド基を導入します。
最終的な修飾:
工業生産方法
SU6656の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、効率的な触媒の使用、反応条件の最適化、および最終生成物の高収率と高純度を確保するための精製技術が含まれます .
化学反応の分析
反応の種類
SU6656は、次のようなさまざまな化学反応を起こします。
酸化: SU6656は、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応は、分子中のスルホンアミド基または他の官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります .
科学研究への応用
SU6656は、次のような幅広い科学研究への応用があります。
化学: Srcファミリーキナーゼの阻害とそのさまざまな化学反応における役割を研究するためのツールとして使用されます。
生物学: 細胞の増殖、分化、移動など、Srcファミリーキナーゼを含む細胞シグナル伝達経路を調査するために使用されます。
医学: Srcファミリーキナーゼは腫瘍の増殖と転移にしばしば関与するため、がん研究における潜在的な治療的用途について検討されています。
科学的研究の応用
Introduction to SU6656
SU6656 is a selective inhibitor of Src family kinases, developed in 2000 by SUGEN Inc. (a subsidiary of Pharmacia). It has been primarily utilized in research to investigate the functions of Src kinases in cellular signal transduction processes. The compound has shown potential in various applications, particularly in cancer research and developmental biology.
Cancer Research
Inhibition of mTOR Signaling Pathway
SU6656 has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is critical in cancer cell proliferation. A study demonstrated that treatment with SU6656 resulted in decreased phosphorylation of mTOR and its downstream targets, indicating its effectiveness in suppressing mTORC1 signaling in melanoma cells. This inhibition was more pronounced than that achieved with rapamycin, a well-known mTOR inhibitor .
Cell Proliferation and Tumor Growth
In experiments with HBL melanoma cells, SU6656 significantly reduced cell proliferation and colony formation in soft agar assays, suggesting its potential as a therapeutic agent against melanoma. The compound's ability to inhibit Src activity appears to be a promising strategy for enhancing cancer treatment outcomes .
Signal Transduction Studies
Investigating Src Family Kinases
SU6656 serves as a valuable tool for dissecting the roles of Src family kinases in various signaling pathways. Research has confirmed that these kinases are essential for processes such as Myc induction and DNA synthesis in response to platelet-derived growth factor stimulation. By comparing phosphorylation events in treated versus untreated cells, researchers have identified specific substrates that are regulated by Src kinases .
Developmental Biology
Modulation of Epithelial Differentiation
In studies involving human pluripotent stem cells (hPSCs), SU6656 treatment led to the modulation of β-catenin localization, promoting the differentiation of hPSCs into simple epithelial cells. This process was characterized by an increase in cytokeratin expression while repressing pluripotency markers like Oct4. Such findings suggest that SU6656 may facilitate the generation of specific cell types for regenerative medicine applications .
Neurological Research
Effects on Nicotine Withdrawal Syndrome
Recent studies have indicated that SU6656 can attenuate nicotine withdrawal symptoms in experimental models. This suggests potential applications for SU6656 in treating addiction-related disorders by modulating neurotransmitter signaling pathways influenced by Src kinases .
Summary of Findings
The following table summarizes key findings related to the applications of SU6656:
Application Area | Key Findings |
---|---|
Cancer Research | Inhibits mTORC1 signaling; reduces melanoma cell proliferation; enhances therapeutic outcomes. |
Signal Transduction Studies | Essential for Myc induction and DNA synthesis; identifies specific substrates for Src kinases. |
Developmental Biology | Promotes differentiation of hPSCs into epithelial cells; modulates β-catenin localization. |
Neurological Research | Attenuates nicotine withdrawal symptoms; potential application in addiction treatment. |
作用機序
SU6656は、Srcファミリーキナーゼの活性を阻害することによってその効果を発揮します。これらのキナーゼのATP結合部位に結合して、標的タンパク質へのリン酸基の移動を防ぎます。 この阻害は、細胞の増殖、分化、生存に関与する下流のシグナル伝達経路を混乱させます . さらに、SU6656は、LKB1による増強されたリン酸化を含む逆説的なメカニズムを通じて、AMP活性化プロテインキナーゼ(AMPK)を活性化することが示されています .
類似化合物との比較
類似化合物
PP2: 異なる化学構造だが、同様の阻害効果を持つ別のSrcファミリーキナーゼ阻害剤。
ダサチニブ: Srcファミリーキナーゼだけでなく、BCR-ABLなどの他のキナーゼも標的とするマルチキナーゼ阻害剤。
ボシュチニブ: 慢性骨髄性白血病の治療に使用される、SrcとAblの二重キナーゼ阻害剤.
SU6656の独自性
SU6656は、Srcファミリーキナーゼに対する選択性と、このファミリーの複数のメンバーをさまざまな効力で阻害する能力においてユニークです。 それは、さまざまな生物学的プロセスにおけるSrcキナーゼの役割を解明するための研究ツールとして広く使用されており、基礎研究と応用研究の両方において貴重な化合物となっています .
生物活性
SU 6656 is a selective inhibitor of Src family kinases (SFKs), which play crucial roles in various cellular processes, including proliferation, differentiation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.
This compound selectively inhibits Src and other members of the Src family, impacting multiple signaling pathways. The compound has been shown to block platelet-derived growth factor (PDGF)-stimulated DNA synthesis in NIH 3T3 fibroblasts by interfering with Src-mediated phosphorylation events. Specifically, it inhibits the phosphorylation of substrates such as c-Cbl and protein kinase C δ while leaving others like phospholipase C-γ unaffected .
Moreover, this compound has been implicated in the activation of AMP-activated protein kinase (AMPK), which is known to regulate energy homeostasis. Interestingly, while this compound is a potent AMPK inhibitor, it paradoxically promotes Thr172 phosphorylation by LKB1, enhancing downstream target phosphorylation .
Induction of Polyploidization
Research indicates that this compound can induce polyploidization in human leukemic cell lines and primary bone marrow progenitors. This effect suggests potential applications in hematological malignancies where polyploidy may contribute to tumor progression .
Impact on Head and Neck Tumor Cells
In studies involving head and neck squamous cell carcinoma (HNSCC), this compound demonstrated varying effects depending on the baseline SFK activity of the cells. While proliferation was inhibited across different cell lines, this compound showed moderate efficacy compared to other inhibitors like dasatinib .
Case Studies and Research Findings
- NIH 3T3 Fibroblasts : Inhibition of PDGF-stimulated DNA synthesis confirmed the role of Src kinases in growth factor signaling. Microinjection experiments with mutated Shc demonstrated that specific tyrosine residues are critical for Src-mediated signaling pathways .
- Leukemic Cell Lines : The induction of polyploidy by this compound highlights its potential as a therapeutic agent in leukemia treatment. The study showed that treatment led to significant maturation changes in these cells .
- HNSCC Cells : A comparative analysis revealed that cells with higher basal SFK activity were more sensitive to this compound treatment, indicating that baseline kinase activity may predict therapeutic response .
Summary Table of Biological Activities
特性
IUPAC Name |
(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJQOUIVKBFGH-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SU6656 is a selective inhibitor of Src family kinases (SFKs), exhibiting activity against Src, Yes, Lyn, and Fyn. []
A: While the precise binding mechanism remains unclear, research indicates that SU6656 competes with ATP for binding to the kinase domain of Src, thereby inhibiting its activity. [, , ]
ANone: SU6656 treatment leads to a variety of downstream effects, which vary depending on the cell type and context. These effects include:
- Inhibition of cell proliferation: This is often observed in cancer cell lines where SFK activity is implicated in driving proliferation. [, , ]
- Induction of apoptosis: SU6656 can trigger programmed cell death in certain cell types, particularly in cancer cells. [, , ]
- Modulation of cell signaling pathways: SU6656 can affect signaling cascades like MAPK, PI3K/Akt, and Rho/Rho-kinase, impacting cellular processes like growth, survival, and migration. [, , , ]
- Impairment of cell migration and invasion: This has been reported in various cancer cells, highlighting the role of SFKs in these processes. [, , ]
ANone: The molecular formula of SU6656 is C20H20N4O3S, and its molecular weight is 396.47 g/mol.
ANone: Spectroscopic data, such as NMR and mass spectrometry, are crucial for structural characterization. While the provided research abstracts do not contain this information, it is likely available in the primary literature and chemical databases.
A: SU6656 shows a solubility of 18.5 mg/mL in DMSO. []
A: Yes, SU6656 has demonstrated efficacy in various cell-based assays. For instance, it inhibits the proliferation of several cancer cell lines, including those derived from anaplastic thyroid carcinoma, melanoma, and gastrointestinal stromal tumors. [, , ] Additionally, it induces polyploidization in leukemic cell lines and primary bone marrow. []
ANone: SU6656 has been studied in various animal models. For example:
- It attenuates ischemic postconditioning-induced neuroprotective effects in a mouse model of stroke. []
- It enhances the antitumor effects of immunotoxins in mouse xenograft tumor models. []
- It attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. []
ANone: The provided abstracts do not mention clinical trials. While SU6656 has been instrumental in research, it has not progressed to clinical trials as a therapeutic agent.
A: While SU6656 exhibits selectivity for SFKs, some studies suggest it might also inhibit other kinases, such as the TGF-β receptor, albeit at higher concentrations. [, ] Therefore, careful interpretation of results and the use of appropriate controls are essential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。